molecular formula C6H18Cl2N2 B2559307 (2-Aminoethyl)(tert-butyl)amine dihydrochloride CAS No. 149374-23-2

(2-Aminoethyl)(tert-butyl)amine dihydrochloride

Cat. No. B2559307
CAS RN: 149374-23-2
M. Wt: 189.12
InChI Key: WLGWNEDOHSCWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is a chemical compound with the molecular formula C6H18Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “(2-Aminoethyl)(tert-butyl)amine dihydrochloride” can be represented by the InChI code: 1S/C6H16N2/c1-6(2,3)8-5-4-7/h8H,4-5,7H2,1-3H3 . The exact mass of the molecule is 188.084702 .


Physical And Chemical Properties Analysis

“(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is a liquid at room temperature . The molecular weight of the compound is 189.126 . More specific physical and chemical properties like boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Mechanism of Action

The mechanism of action for “(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is not specified in the search results. As it is a research chemical, its mechanism of action would depend on the specific context of the research.

Safety and Hazards

“(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H226, H302, H314, and H335 . These statements indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N'-tert-butylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(2,3)8-5-4-7;;/h8H,4-5,7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGWNEDOHSCWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(tert-butyl)amine dihydrochloride

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